N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, commonly known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BPPC is a piperidine-based compound that contains a pyrazine ring and a phenylthio group.
Mechanism Of Action
The mechanism of action of BPPC is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, BPPC has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. BPPC has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
BPPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. BPPC has also been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, BPPC has been shown to improve cognitive function and memory by protecting neurons from oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using BPPC in lab experiments is its high potency, which allows for lower concentrations to be used. Additionally, BPPC is stable and can be easily synthesized in large quantities. However, one limitation of using BPPC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of BPPC. One direction is to further investigate its potential as an anticancer agent and to develop more effective cancer treatments based on BPPC. Another direction is to study the potential of BPPC as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of BPPC and to identify other cellular targets that it may interact with.
Synthesis Methods
The synthesis of BPPC involves the reaction of 2-chloropyrazine with phenylthiourea in the presence of potassium carbonate to form 3-(phenylthio)pyrazin-2-amine. The resulting compound is then reacted with N-butylpiperidine-4-carboxylic acid chloride in the presence of triethylamine to form BPPC. The purity of the synthesized compound is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
BPPC has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, BPPC has shown potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Moreover, BPPC has been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
ethyl 4-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4/c1-3-19-5-7-21(8-6-19)34-23-17-22(26-18-27-23)28-11-9-20(10-12-28)24(31)29-13-15-30(16-14-29)25(32)33-4-2/h5-8,17-18,20H,3-4,9-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGOXMWWPDCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}piperazine-1-carboxylate |
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